3-Bromo-4-methoxybenzonitrile

Description

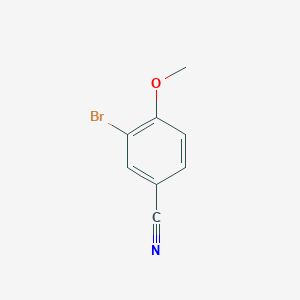

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWZMDRKTYTPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352917 | |

| Record name | 3-Bromo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117572-79-9 | |

| Record name | 3-Bromo-4-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117572-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical properties of 3-Bromo-4-methoxybenzonitrile?

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-methoxybenzonitrile

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity

-

IUPAC Name: this compound

-

Synonyms: 2-Bromo-4-cyanoanisole[1]

-

CAS Number: 117572-79-9[2]

-

InChI Key: QHWZMDRKTYTPEE-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 212.05 g/mol | [1] |

| Appearance | White to light yellow or light orange crystalline powder.[1][3] | [1][3] |

| Melting Point | 121.0 to 125.0 °C[1], 122-124 °C (lit.)[2], 123 °C[1] | [1][2] |

| Boiling Point | 282.8±20.0 °C (Predicted) | [4] |

| Density | 1.56±0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methanol.[2][3][4] | [2][3][4] |

| Vapor Pressure | 0.00328 mmHg at 25°C | [3][4] |

| Refractive Index | 1.584 | [4] |

| Flash Point | 124.9±21.8 °C | [3][4] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data confirms the structure.[1][5] |

| ¹³C NMR | Spectral data is available.[5] |

| Infrared (IR) Spectroscopy | IR spectral data is available.[5] |

| Mass Spectrometry (MS) | Mass spectral data is available.[5] |

| Purity (GC) | >98.0%[1], min. 99%[6] |

Experimental Protocols

Synthesis of this compound[3]

This protocol describes the synthesis of this compound from 3-bromo-4-hydroxybenzonitrile.

Materials:

-

3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol)

-

Potassium carbonate (7.0 g, 50.1 mmol)

-

Iodomethane (3.9 g, 27.8 mmol)

-

Acetonitrile (20 mL)

-

Ethyl acetate (100 mL)

-

Water (30 mL)

-

Brine (20 mL)

-

Anhydrous sodium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of 3-bromo-4-hydroxybenzonitrile, potassium carbonate, and iodomethane in acetonitrile is stirred at 25 °C for 6 hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is subjected to a liquid-liquid separation between ethyl acetate and water.[2]

-

The organic phase is collected, washed with brine, and dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure to yield the crude product.[2]

-

The crude product is purified by flash column chromatography on silica gel using a 30% ethyl acetate in hexane solution as the eluent to afford this compound.[2]

Yield: 4.8 g (22.6 mmol), 89%[2]

Determination of Physical Properties

-

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Purity (Gas Chromatography - GC): The purity of the compound is determined by gas chromatography. A solution of the compound in a suitable solvent (e.g., ethyl acetate) is injected into the GC. The resulting chromatogram shows a major peak corresponding to the product and potentially minor peaks for impurities. The purity is calculated based on the relative area of the product peak.[1]

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are acquired to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

-

IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum shows characteristic absorption bands for the functional groups present, such as the nitrile (C≡N) and ether (C-O) groups.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular formula and structure.

-

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Caption: Logical workflow for the characterization of this compound.

Safety Information

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, such as gloves, goggles, and a dust mask, should be worn when handling this compound.[3] It is recommended to work in a well-ventilated area.[1] Avoid contact with oxidants or strong acids.[3] For more detailed safety information, refer to the Safety Data Sheet (SDS).[3]

References

In-Depth Technical Guide: 3-Bromo-4-methoxybenzonitrile (CAS No. 117572-79-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-methoxybenzonitrile, a key intermediate in organic synthesis with significant potential in the pharmaceutical and materials science sectors.

Core Chemical Data

This compound is a halogenated aromatic nitrile. Its structure incorporates a benzene ring substituted with a bromo, a methoxy, and a nitrile group, making it a versatile building block for more complex molecules.

| Property | Value | Citation(s) |

| CAS Number | 117572-79-9 | [1] |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder or solid.[2][3] | [2][3] |

| Melting Point | 121-125 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol and esters. | |

| Purity | Typically available with a purity of ≥98.0%.[2][3] | [2][3] |

| Synonyms | 2-Bromo-4-cyanoanisole |

Spectroscopic Profile

While detailed spectral data requires experimental acquisition, the following provides an overview of expected spectroscopic characteristics.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons. |

| ¹³C NMR | Resonances for the carbon atoms of the benzene ring, the nitrile group, and the methoxy group. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretching vibration, C-O stretching of the methoxy group, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M+) and isotopic pattern characteristic of a monobrominated compound (M+ and M+2 peaks in approximately a 1:1 ratio).[4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the methylation of 3-bromo-4-hydroxybenzonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard methylation procedures for phenols.

Materials:

-

3-bromo-4-hydroxybenzonitrile

-

Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-bromo-4-hydroxybenzonitrile (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).

-

To this suspension, add iodomethane or dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce aryl, heteroaryl, or other functional groups.[5] Its applications are prominent in the development of pharmaceuticals and agrochemicals.[2][6]

Suzuki-Miyaura Coupling: A Representative Reaction

The bromine atom at the 3-position serves as an effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[5]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

De-gas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Biological Activity

While direct experimental data on the biological activity of this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies of analogous compounds suggest potential for further investigation. Structurally related naphthalene derivatives have shown promise in areas such as anticancer, antimicrobial, and anti-inflammatory research.[7] The presence of the bromo and methoxy substituents can modulate the physicochemical properties of the core structure, potentially influencing its biological profile.[7] This makes this compound an interesting candidate for screening in drug discovery programs.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions must be observed during handling and storage.

| Hazard Classifications | GHS Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | P302 + P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P362 + P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[1]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional scientific judgment and experimental validation. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

Molecular structure and weight of 3-Bromo-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of 3-Bromo-4-methoxybenzonitrile, a key intermediate in organic synthesis.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆BrNO.[1][2][3] Its structure features a benzene ring substituted with a bromine atom, a methoxy group, and a nitrile group.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | [1][2][3] |

| Molecular Weight | 212.04 g/mol | [1][4] |

| CAS Number | 117572-79-9 | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 122-124 °C | [1][2][5] |

| Boiling Point | 282.8±20.0 °C (Predicted) | [6] |

| Solubility | Soluble in methanol | [2][5] |

| Density | 1.56±0.1 g/cm³ (Predicted) | [2] |

| InChI | 1S/C8H6BrNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | [1] |

| SMILES | COc1ccc(cc1Br)C#N | [1] |

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 3-bromo-4-hydroxybenzonitrile.

Experimental Protocol:

-

Reactants:

-

3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol)

-

Potassium carbonate (7.0 g, 50.1 mmol)

-

Iodomethane (3.9 g, 27.8 mmol)

-

Acetonitrile (20 mL)

-

-

Procedure:

-

A mixture of 3-bromo-4-hydroxybenzonitrile, potassium carbonate, and iodomethane in acetonitrile is stirred at 25 °C for 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is partitioned between ethyl acetate (100 mL) and water (30 mL).

-

The organic layer is collected, washed with brine (20 mL), and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A 30% ethyl acetate in hexane solution is used as the eluent.

-

This process affords this compound (4.8 g, 22.6 mmol) in an 89% yield.[5]

-

Experimental Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet, while the methoxy protons will be a singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Representative Experimental Protocol for NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the C≡N stretch of the nitrile group, C-O stretch of the methoxy group, and C-Br stretch, as well as aromatic C-H and C=C stretching vibrations.

Representative Experimental Protocol for FTIR (KBr Pellet):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion region will exhibit two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2)⁺.[6]

Representative Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, commonly Electron Ionization (EI) for this type of compound.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peaks and characteristic fragment ions. The presence of the isotopic pattern for bromine is a key diagnostic feature.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.[3]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[1][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide provides essential technical information for researchers and professionals working with this compound. For further details, consulting the primary literature and safety data sheets is recommended.

References

A Comprehensive Technical Guide to the Solubility of 3-Bromo-4-methoxybenzonitrile in Methanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of 3-Bromo-4-methoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. While specific quantitative solubility data is not widely available in published literature, this document consolidates qualitative information and presents a comprehensive, adaptable experimental protocol for its precise determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | [1][2] |

| Molecular Weight | 212.04 g/mol | |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 122-124 °C | [1][2] |

| Boiling Point (Predicted) | 282.8 ± 20.0 °C | [3] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [3] |

The structure of this compound, featuring a polar nitrile (-CN) and methoxy (-OCH₃) group, alongside a nonpolar benzene ring and a bromine atom, suggests a nuanced solubility profile. The molecule's overall character is moderately polar, indicating that its solubility will be significantly influenced by the polarity of the solvent.

Qualitative Solubility Profile

Based on available data and the principle of "like dissolves like," a qualitative solubility profile for this compound in common organic solvents can be projected.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Methanol | Soluble | [1][2][3] |

| Ethanol | Soluble | The polar hydroxyl group of ethanol can interact favorably with the polar functionalities of the solute. |

| Acetone | Soluble | The polar carbonyl group of acetone is expected to effectively solvate the polar regions of the molecule. |

| Ethyl Acetate | Soluble | As an ester, it possesses moderate polarity suitable for dissolving compounds with mixed polar and nonpolar characteristics. |

| Dichloromethane | Soluble | Its polarity is well-suited for a broad range of organic compounds. |

| Tetrahydrofuran (THF) | Soluble | The ether linkage provides sufficient polarity to interact with the solute. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene can engage in π-π stacking with the benzene ring of the solute, but its low polarity may not sufficiently solvate the polar groups. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to effectively dissolve the moderately polar solute. |

| Water | Insoluble | The predominantly nonpolar character of the molecule limits its solubility in the highly polar aqueous environment. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following isothermal shake-flask method is recommended. This protocol is a robust and widely accepted technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is achieved. A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

-

Experimental Workflow Diagram

Caption: A schematic overview of the experimental workflow for determining the quantitative solubility of this compound.

Conclusion

This technical guide consolidates the available knowledge on the solubility of this compound and provides a clear, actionable protocol for its quantitative determination. For researchers and professionals in drug development and chemical synthesis, a precise understanding of this compound's solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. The provided methodologies and predictive analyses serve as a valuable resource to facilitate further research and application of this important chemical intermediate.

References

Spectral Data Interpretation of 3-Bromo-4-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Bromo-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and characterization. This document outlines the expected spectral features, provides detailed experimental protocols, and presents a logical workflow for data interpretation.

Molecular Structure

The structure of this compound, with the numbering of the aromatic protons and carbons, is presented below. This numbering is used for the assignment of the NMR spectral data.

Figure 1: Molecular structure of this compound with atom numbering.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS spectra of this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.82 | d | 1H | 2.2 | H-2 |

| 7.59 | dd | 1H | 8.6, 2.2 | H-6 |

| 6.98 | d | 1H | 8.6 | H-5 |

| 3.91 | s | 3H | - | -OCH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 160.0 | C-4 |

| 135.2 | C-2 |

| 133.8 | C-6 |

| 118.1 | C-5 |

| 116.8 | -CN |

| 112.3 | C-3 |

| 104.2 | C-1 |

| 56.6 | -OCH₃ |

FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~2225 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1595, 1490 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1260 | Strong | Aryl-O-CH₃ asymmetric stretch |

| ~1020 | Strong | Aryl-O-CH₃ symmetric stretch |

| ~810 | Strong | C-H out-of-plane bending (para-substituted pattern) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 211/213 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 196/198 | Moderate | [M - CH₃]⁺ |

| 183/185 | Low | [M - CO]⁺ |

| 168/170 | Moderate | [M - CH₃ - CO]⁺ |

| 132 | Moderate | [M - Br]⁺ |

| 102 | High | [C₇H₄O]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, several hundred to thousands of scans may be required to achieve an adequate signal-to-noise ratio, with a longer relaxation delay (2-5 seconds).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact is ensured using a pressure clamp. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the analyte from any impurities before it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.[2] The mass analyzer, such as a quadrupole, scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.

Spectral Interpretation and Visualization

The following sections provide a detailed interpretation of the spectral data and include visualizations to illustrate the logical relationships in the analysis.

NMR Spectral Interpretation

The ¹H NMR spectrum shows four distinct signals, consistent with the four types of protons in the molecule. The singlet at 3.91 ppm corresponds to the three protons of the methoxy group. The aromatic region displays an ABX spin system. The doublet at 7.82 ppm is assigned to H-2, which is ortho to the electron-withdrawing cyano group and shows a small coupling to H-6. The doublet of doublets at 7.59 ppm corresponds to H-6, coupled to both H-5 (large coupling) and H-2 (small coupling). The doublet at 6.98 ppm is assigned to H-5, which is ortho to the electron-donating methoxy group and coupled to H-6.

The ¹³C NMR spectrum displays eight signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are consistent with the expected electronic environment of each carbon. The presence of eight distinct signals confirms the proposed structure.

Figure 2: Logical workflow for NMR spectral interpretation.

IR Spectral Interpretation

The FTIR spectrum provides valuable information about the functional groups present in the molecule. The strong, sharp absorption at approximately 2225 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[3] The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C skeletal vibrations around 1600-1500 cm⁻¹ confirms the aromatic ring. The strong bands at approximately 1260 cm⁻¹ and 1020 cm⁻¹ are indicative of the aryl-O-CH₃ ether linkage. The C-Br stretch is expected in the fingerprint region, typically around 650 cm⁻¹.

Figure 3: IR spectrum interpretation workflow.

Mass Spectrometry Interpretation

The mass spectrum shows a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) at m/z 211 and 213. The fragmentation pattern is consistent with the structure. The loss of a methyl radical (•CH₃) from the methoxy group gives rise to a fragment at m/z 196/198. Subsequent loss of carbon monoxide (CO) leads to the fragment at m/z 168/170. Another significant fragmentation pathway involves the loss of the bromine atom, resulting in a fragment at m/z 132.

References

The Predicted Biological Activity of 3-Bromo-4-methoxybenzonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring motif in a multitude of biologically active compounds. The strategic incorporation of various functional groups onto this core structure can significantly modulate its physicochemical properties and, consequently, its pharmacological activity. This technical guide focuses on the predicted biological activities of a specific class of these compounds: 3-Bromo-4-methoxybenzonitrile derivatives. While direct experimental data on this particular scaffold is limited in publicly available literature, a comprehensive analysis of structurally analogous compounds provides a strong rationale for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document aims to provide researchers, scientists, and drug development professionals with a predictive overview of the therapeutic potential of this compound derivatives, supported by data from related molecular structures, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways.

Predicted Biological Activities

The presence of a bromine atom and a methoxy group on the benzonitrile ring is anticipated to confer a range of biological activities. The bromine atom can increase lipophilicity, potentially enhancing membrane permeability and target engagement, a feature often associated with potent anticancer and antimicrobial properties. The methoxy group, an electron-donating group, can influence the electronic environment of the aromatic ring, impacting receptor binding and metabolic stability.

Anticancer Activity

Derivatives of bromo-methoxyphenyl compounds have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Antimicrobial Activity

The bromo-methoxyphenyl moiety is a key feature in several compounds with antimicrobial properties. These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The nitrile group can also contribute to the antimicrobial effect through various mechanisms, including enzyme inhibition.

Quantitative Data from Structurally Related Compounds

To substantiate the predicted activities, the following tables summarize the quantitative biological data for structurally similar compounds containing bromo-methoxyphenyl or substituted benzonitrile moieties. This data serves as a benchmark for predicting the potential potency of this compound derivatives.

Table 1: Anticancer Activity of Selected Bromo-Methoxyphenyl and Benzonitrile Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | IC50 (µM) |

| 2-Phenylacrylonitrile | Derivative 1g2a | HCT116 | 0.0059 |

| BEL-7402 | 0.0078 | ||

| Chalcone | Derivative B3 | HeLa | 3.204 |

| MCF-7 | 3.849 | ||

| Acetylated Bromophenol | Derivative 4b-4 | K562 | Induced apoptosis |

| 1,3,4-Thiadiazole | Derivative SCT-4 | MCF-7 | >100 (decreased DNA biosynthesis) |

| Benzimidazo[2,1-a]isoquinolinone | Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 | 16.1 |

| Thiophenyl sulfonyl isoquinoline derivative | MCF-7 | 19.8 | |

| 1-(4-(benzamido)phenyl)-3-arylurea | Compound 6g | A-498 (Kidney) | 14.46 |

| NCI-H23 (Lung) | 13.97 | ||

| MDAMB-231 (Breast) | 11.35 |

Disclaimer: The data presented above is for structurally related compounds and should be considered as predictive for this compound derivatives.

Table 2: Antimicrobial Activity of Selected Brominated and Benzonitrile Derivatives

| Compound Class | Specific Derivative(s) | Microorganism(s) | MIC (µg/mL) |

| Benzo and Naphthonitrile | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 |

| Benzoxazolyl Benzene Sulfonamides | N-(7-bromo-1,3-benzoxazol-2yl)-4-methylbenzene-1-sulfonamide | Staphylococcus aureus, Escherichia coli | Not specified, showed pronounced activity |

| Substituted Benzosuberone | Derivatives 7b, 9, 13, 14 | S. aureus, E. coli, Candida albicans, Aspergillus flavus | 125-250 |

Disclaimer: The data presented above is for structurally related compounds and should be considered as predictive for this compound derivatives.

Experimental Protocols

For the successful evaluation of novel this compound derivatives, standardized and reproducible experimental protocols are essential. The following sections detail the methodologies for key assays to determine their potential anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microplate with the microbial suspension. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing Predicted Mechanisms and Workflows

To further elucidate the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

A generalized workflow for the synthesis and biological evaluation of novel compounds.

Many benzonitrile derivatives have been identified as potent kinase inhibitors. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3][4] The following diagram illustrates a simplified, generic signaling pathway that could be targeted by a this compound derivative acting as a kinase inhibitor.

A putative signaling pathway inhibited by a this compound derivative.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is not yet extensively documented, the analysis of structurally related compounds strongly suggests their potential as valuable scaffolds in drug discovery. The presence of the bromo and methoxy substituents on the benzonitrile core provides a chemical framework ripe for exploration, with promising predictive data pointing towards anticancer and antimicrobial applications, potentially through mechanisms such as kinase inhibition. The experimental protocols and workflows detailed in this guide offer a clear path for the synthesis and evaluation of novel derivatives. Further investigation into this class of compounds is warranted and could lead to the development of novel therapeutic agents with significant clinical impact.

References

- 1. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 3. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structure-activity relationship (SAR) studies of substituted benzonitriles

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of Substituted Benzonitriles

Introduction

Benzonitrile derivatives, a class of organic compounds featuring a cyano group attached to a benzene ring, have garnered significant attention in medicinal chemistry due to their versatile biological activities.[1] The unique electronic properties and synthetic accessibility of the benzonitrile scaffold have facilitated the development of numerous compounds with therapeutic potential.[1][2] Structure-activity relationship (SAR) studies are fundamental in drug discovery, systematically exploring how modifications to a molecule's structure influence its biological activity.[3] By designing and testing a series of related compounds, researchers can identify key structural features that determine potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds.[3] This guide provides a comprehensive overview of SAR studies on substituted benzonitriles, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities.

Biological Activities and Structure-Activity Relationships

Substituted benzonitriles have demonstrated a broad spectrum of pharmacological effects, which are intricately linked to the nature and position of substituents on the benzene ring.

Anticancer Activity

Benzonitrile-containing compounds have emerged as promising anticancer agents by targeting critical cellular processes like cell division and signaling pathways.[1][4]

A key mechanism of action is the inhibition of tubulin polymerization.[1] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption leads to cell cycle arrest and apoptosis in cancer cells.[1] 2-Phenylacrylonitriles and benzotriazole-acrylonitriles are two classes of benzonitriles that have shown potent tubulin polymerization inhibitory activity.[1]

Furthermore, benzonitrile derivatives have been developed as inhibitors of various kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[5]

Key SAR Insights for Anticancer Activity:

-

The presence of specific substituents on the phenyl ring of 2-phenylacrylonitriles is crucial for their cytotoxic effects.

-

For some kinase inhibitors, fluoro or cyano substitutions at the ortho position of a benzyl group can lead to better inhibitory activity.[6]

Antimicrobial Activity

Several classes of benzonitrile derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.[1] For instance, novel benzo and naphthonitrile derivatives have been synthesized and screened for their antibacterial and antifungal properties.[4] One notable example, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal activity.[7]

A proposed mechanism for some acrylonitrile-based compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[1][4]

Key SAR Insights for Antimicrobial Activity:

-

The introduction of a 4-nitrophenyl)diazenyl)methyl group at the 2-position of benzonitrile resulted in a compound with broad-spectrum antimicrobial activity.[7]

-

For some benzothiazole derivatives with a nitrile group, the presence of halogens at the meta position enhanced activity against all tested strains.[8]

Antiviral Activity

Benzonitrile derivatives have also been identified as potent inhibitors of various viruses.[1] A notable example is their activity against the Hepatitis C Virus (HCV). Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent and orally available inhibitors of HCV entry into host cells.[4]

Enzyme Inhibition

The benzonitrile moiety is a key feature in a variety of enzyme inhibitors.[9][10] The nitrile group can participate in crucial interactions within the enzyme's active site, sometimes forming reversible covalent bonds.[11]

-

Cyclooxygenase-2 (COX-2) Inhibition: Structurally related compounds to 2-hydroxybenzonitrile have shown inhibitory activity against COX-2, an enzyme involved in inflammation.[9]

-

Metallo-β-lactamase (MBL) Inhibition: A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group is important for their inhibitory potency against various MBL subclasses.[12]

-

Xanthine Oxidase (XO) Inhibition: Benzonitrile derivatives have been investigated as potential inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid, which is implicated in conditions like gout.[13]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various substituted benzonitrile derivatives from cited studies.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound ID/Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

| 2-Phenylacrylonitrile (1g2a) | HCT116 (Colon) | 5.9 nM | [1] |

| 2-Phenylacrylonitrile (1g2a) | BEL-7402 (Liver) | 7.8 nM | [1] |

| Indole-Acrylonitrile (2l) | NCI-60 Panel (Mean) | 0.38 µM | [5] |

| Benzotriazole-Acrylonitrile (5) | HeLa (Cervical) | Sub-micromolar | [1] |

| N-benzoyl-N'-phenylthiourea (2,4-Cl BFTU) | MCF-7 | 0.31 mM | [5] |

Table 2: Antimicrobial Activity of Benzonitrile Derivatives

| Compound ID/Class | Organism | Activity (MIC) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile (2e) | Botrytis fabae | 6.25 µg/mL | [7] |

Table 3: Enzyme Inhibitory Activity of Benzonitrile Derivatives

| Compound/Derivative Class | Target Enzyme | Activity (IC50) | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 µM | [9] |

| 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamases | Low µM range | [12] |

| Benzonitrile derivatives by Zhang et al. | Xanthine Oxidase (XOD) | 289.67 µg/mL | [13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies.

General Synthesis of Aryldiazenyl Benzonitrile Derivatives[7]

A representative synthetic protocol for a class of antimicrobial benzonitrile derivatives is as follows:

-

Diazotization: The appropriate aromatic amine is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. The mixture is stirred for an additional 15 minutes to ensure complete formation of the diazonium salt.

-

Coupling Reaction: 2-(cyanomethyl)benzonitrile is dissolved in ethanol and cooled in an ice bath. The previously prepared cold diazonium salt solution is added portion-wise to this solution with continuous stirring. The reaction mixture is stirred for 2-3 hours at 0-5°C.

-

Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final aryldiazenyl benzonitrile derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of synthesized benzonitrile derivatives against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzonitrile derivatives) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Fluorometric COX-2 Inhibitor Screening Assay[9]

This assay quantifies the peroxidase activity of recombinant human COX-2.

-

Reagent Preparation: Prepare a buffer solution, a solution of the fluorescent probe, and a solution of arachidonic acid (the substrate).

-

Enzyme and Inhibitor Incubation: Add the COX-2 enzyme solution to the wells of a microplate. Then, add various concentrations of the test compounds (benzonitrile derivatives) to the respective wells. Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pre-warmed FRET substrate to each well.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by benzonitrile derivatives, leading to mitotic arrest.

Experimental Workflow: SAR Study

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Quantum theoretic QSAR of benzene derivatives: some enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-Bromo-4-methoxybenzonitrile Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-bromo-4-methoxybenzonitrile core is a versatile and highly valuable scaffold in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a diverse array of therapeutic agents. Its unique electronic and structural properties, conferred by the presence of bromo, methoxy, and nitrile functionalities, allow for its elaboration into complex molecular architectures with significant biological activities. This technical guide provides an in-depth overview of the current and potential therapeutic applications of this compound derivatives, with a focus on their utility in the development of treatments for cancer and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction: The Versatility of the this compound Scaffold

This compound is a substituted benzonitrile that has emerged as a key building block in the synthesis of pharmacologically active compounds. The strategic placement of its functional groups—the electron-withdrawing nitrile, the electron-donating methoxy group, and the reactive bromine atom—provides multiple avenues for synthetic modification. This allows for the creation of a wide range of derivatives, including heterocyclic compounds, which are of significant interest in drug discovery. The bromine atom, in particular, is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents to modulate the biological activity of the resulting molecules.

This guide will explore the therapeutic landscape of compounds derived from this scaffold, highlighting its role in the generation of kinase inhibitors and anti-inflammatory agents.

Therapeutic Applications

The this compound scaffold has been instrumental in the development of targeted therapies for a range of diseases, most notably in oncology and immunology.

Anticancer Applications: Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGFR signaling pathway, often through gene amplification or mutations, is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Consequently, FGFRs have become a prime target for the development of novel anticancer therapies.[1]

Derivatives of this compound have been successfully developed as potent and selective FGFR1 inhibitors. The benzonitrile moiety often serves as a key interaction point within the ATP-binding pocket of the kinase domain.

A notable example is a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives that have demonstrated significant inhibitory activity against NSCLC cell lines with FGFR1 amplification.[1] The synthesis of these compounds often starts from a related bromo-benzoic acid scaffold, highlighting the utility of the brominated aromatic core.

The following table summarizes the in vitro cytotoxic activity of a promising FGFR1 inhibitor, Compound C9, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, against various NSCLC cell lines.

| Compound ID | Cancer Cell Line | Histology | IC50 (µM) | Reference |

| C9 | NCI-H520 | Squamous Cell Carcinoma | 1.36 ± 0.27 | [1] |

| C9 | NCI-H1581 | Squamous Cell Carcinoma | 1.25 ± 0.23 | [1] |

| C9 | NCI-H226 | Squamous Cell Carcinoma | 2.31 ± 0.41 | [1] |

| C9 | NCI-H460 | Large Cell Carcinoma | 2.14 ± 0.36 | [1] |

| C9 | NCI-H1703 | Squamous Cell Carcinoma | 1.85 ± 0.32 | [1] |

Anti-inflammatory Applications: Apremilast and Phosphodiesterase 4 (PDE4) Inhibition

This compound is a crucial precursor in the synthesis of Apremilast (Otezla®), an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4).[3][4] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6] By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[5][7] This mechanism of action makes Apremilast an effective treatment for inflammatory conditions such as psoriasis and psoriatic arthritis.[3][7]

The synthesis of Apremilast involves the conversion of a 3-hydroxy-4-methoxybenzonitrile derivative, which is closely related to the core scaffold of interest, into a more complex structure.[4]

Synthesis of Therapeutic Scaffolds

The versatility of the this compound scaffold lies in its ability to undergo a variety of chemical transformations to yield diverse heterocyclic systems.

General Synthetic Strategies

The bromine atom on the benzonitrile ring is a key handle for synthetic manipulation, readily participating in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, or can participate in cyclization reactions to form heterocyclic rings like quinazolines and aminopyrimidines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of compounds derived from this compound scaffolds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate. The inhibitory effect of a compound is determined by the reduction in kinase activity.

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, a specific substrate peptide, ATP, and the test inhibitor in a suitable kinase assay buffer.

-

Inhibitor Pre-incubation: In a 96-well plate, add the kinase and varying concentrations of the test inhibitor. Incubate briefly to allow for inhibitor binding.

-

Kinase Reaction Initiation: Initiate the reaction by adding the substrate and ATP mixture.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).

-

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[10]

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways targeted by these compounds and the workflows of the experimental procedures used to evaluate them is crucial for a comprehensive understanding. The following diagrams are generated using the DOT language for Graphviz.

Signaling Pathway Diagrams

Caption: Simplified FGFR1 Signaling Pathway and Inhibition.

Caption: PDE4 Signaling Pathway and Inhibition by Apremilast.

Experimental Workflow Diagrams

References

- 1. Fibroblast Growth Factor Receptor 1 and Related Ligands in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting FGFR in non-small cell lung cancer: implications from the landscape of clinically actionable aberrations of FGFR kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apremilast - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dermnetnz.org [dermnetnz.org]

- 8. Targeting FGFR in non-small cell lung cancer: implications from the landscape of clinically actionable aberrations of FGFR kinases | Cancer Biology & Medicine [cancerbiomed.org]

- 9. benchchem.com [benchchem.com]

- 10. otezlapro.com [otezlapro.com]

In Silico Docking Studies of 3-Bromo-4-methoxybenzonitrile Analogs: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the computational analysis of 3-Bromo-4-methoxybenzonitrile analogs. The document outlines the methodologies for in silico docking studies, presents data in a structured format, and visualizes key experimental workflows and biological pathways.

Introduction

Benzonitrile derivatives are recognized as promising scaffolds in the development of novel therapeutic agents, demonstrating a range of biological activities.[1] In particular, computational methods such as molecular docking are pivotal in structure-based drug design to predict the binding affinities and interaction modes of novel compounds with biological targets.[2][3] This guide focuses on a hypothetical in silico docking study of this compound analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression of EGFR can lead to increased cell proliferation and survival, making it a crucial target for inhibitor development.

Experimental Protocols

A rigorous and well-defined protocol is essential for reproducible and reliable in silico docking results. The following methodology outlines a standard workflow for such studies.

Ligand Preparation

A library of this compound analogs is first designed. The core scaffold of this compound is functionalized at various positions to explore the structure-activity relationship (SAR). The three-dimensional structures of these analogs are generated and then optimized using computational chemistry software. This process typically involves energy minimization to obtain the most stable conformation of each ligand. Gasteiger charges are added, and rotatable bonds are defined to allow for flexibility during the docking simulation.

Protein Preparation

The three-dimensional crystal structure of the target protein, in this case, the Epidermal Growth Factor Receptor (EGFR), is obtained from a public repository such as the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charges are assigned to each atom. The binding site is then defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.

Molecular Docking

Molecular docking simulations are performed using software such as AutoDock, Glide, or MOE.[2][3][4] The prepared ligands are docked into the defined binding site of the prepared EGFR protein structure. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding site and scores them based on a defined scoring function. This scoring function estimates the binding affinity between the ligand and the protein. The pose with the best score for each ligand is then selected for further analysis.

Post-Docking Analysis

The results of the molecular docking are analyzed to understand the binding mode and interactions of each analog with the EGFR active site. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The binding energies or docking scores are tabulated to rank the analogs based on their predicted affinity for the target.

Data Presentation

The quantitative results from the in silico docking study of the hypothetical this compound analogs against EGFR are summarized in the table below. The data includes the docking score, which is a measure of the predicted binding affinity, and the number of hydrogen bonds formed with the protein's active site residues.

| Compound ID | Structure | Docking Score (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| BMB-001 | This compound | -7.2 | 1 | Met793 |

| BMB-002 | 3-Bromo-4-methoxy-N-methylbenzamide | -8.5 | 3 | Met793, Asp855, Lys745 |

| BMB-003 | 2-(3-Bromo-4-methoxyphenyl)acetonitrile | -7.8 | 2 | Met793, Thr790 |

| BMB-004 | 3-Bromo-N-ethyl-4-methoxybenzamide | -8.7 | 3 | Met793, Asp855, Lys745 |

| BMB-005 | 3-Bromo-4-methoxy-N-propylbenzamide | -8.9 | 3 | Met793, Asp855, Lys745 |

Visualizations

Diagrams are provided to illustrate the experimental workflow and the targeted biological pathway.

Conclusion

This technical guide provides a framework for conducting in silico docking studies on this compound analogs. The outlined protocols, data presentation standards, and visualizations offer a clear and structured approach to computational drug discovery. The hypothetical case study targeting EGFR demonstrates the potential of these analogs as inhibitors of a key oncogenic pathway. Further experimental validation is necessary to confirm the in silico findings and to advance the development of these compounds as potential therapeutic agents.

References

A Technical Guide to 3-Bromo-4-methoxybenzonitrile for Researchers and Drug Development Professionals

An in-depth overview of the commercial availability, synthesis, and synthetic applications of the versatile chemical intermediate, 3-Bromo-4-methoxybenzonitrile.

Introduction

This compound is a halogenated aromatic nitrile that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitrile functionality on a benzene ring, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its commercial availability, pricing, synthesis, and key applications in pharmaceutical and agrochemical research and development. The strategic placement of its functional groups allows for selective transformations, particularly in palladium-catalyzed cross-coupling reactions, making it a molecule of significant interest to medicinal chemists and process development scientists.

Commercial Availability and Pricing

This compound (CAS Number: 117572-79-9) is readily available from a variety of chemical suppliers.[1][2] Purity levels are typically offered at a minimum of 98-99%.[1][2] Pricing can vary depending on the supplier and the quantity purchased.

For researchers requiring smaller quantities, pricing is generally in the range of $52.00 for 25 grams to $156.00 for 100 grams.[1] Volume discounts are often available for bulk purchases, with some suppliers offering a 5% discount for purchases of 5-9 units and a 10% discount for 10 or more units.[1] It is important to note that at least one major supplier has discontinued this product, so researchers should verify current availability.

Table 1: Commercial Suppliers and Pricing of this compound

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Strem Chemicals | 07-0105 | min. 99% | 25g, 100g | $52.00 (25g), $156.00 (100g)[1] |

| TCI | B3124 | >98.0% (GC) | Inquire | Inquire[2] |

| Sigma-Aldrich | 117572-79-9 | 99% | Discontinued | N/A |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the methylation of its precursor, 3-bromo-4-hydroxybenzonitrile. This reaction is a straightforward O-alkylation, typically achieved using a methylating agent in the presence of a base.

Experimental Protocol: Methylation of 3-bromo-4-hydroxybenzonitrile

This protocol describes the synthesis of this compound from 3-bromo-4-hydroxybenzonitrile.

Materials:

-

3-bromo-4-hydroxybenzonitrile

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, acetonitrile, DMF)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a solution of 3-bromo-4-hydroxybenzonitrile in an appropriate anhydrous solvent, add the base portion-wise at room temperature.

-

Stir the mixture for a short period to allow for the formation of the phenoxide.

-

Add the methylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-